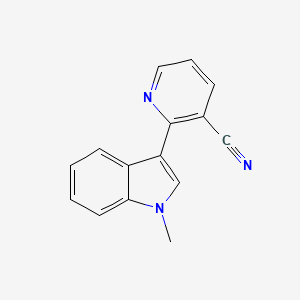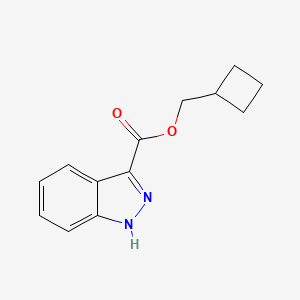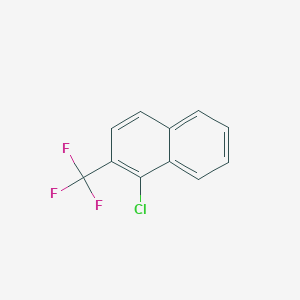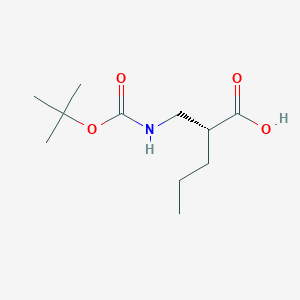
3-Pyridinecarbonitrile, 2-(1-methyl-1H-indol-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-methyl-1H-indol-3-yl)nicotinonitrile is a heterocyclic compound that features both an indole and a nicotinonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-3-yl)nicotinonitrile typically involves the reaction of 3-cyano-2-chloropyridine with N-methylindole in the presence of aluminum chloride (AlCl3) as a catalyst. The reaction is carried out in 1,2-dichloroethane at temperatures ranging from 80 to 90°C for approximately 27 hours . The product is then purified by recrystallization from a mixture of ethyl acetate and petroleum ether .
Industrial Production Methods
While specific industrial production methods for 2-(1-methyl-1H-indol-3-yl)nicotinonitrile are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-methyl-1H-indol-3-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The indole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the indole and pyridine rings.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted indole and pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(1-methyl-1H-indol-3-yl)nicotinonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(1-methyl-1H-indol-3-yl)nicotinonitrile involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects such as cell cycle arrest, apoptosis, or inhibition of microbial growth . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-methylindole-3-carboxaldehyde: Shares the indole moiety and is used in similar synthetic applications.
Indole-3-acetonitrile: Another indole derivative with a nitrile group, used in plant biology and synthetic chemistry.
Uniqueness
2-(1-methyl-1H-indol-3-yl)nicotinonitrile is unique due to the combination of the indole and nicotinonitrile moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to simpler indole or nicotinonitrile derivatives.
Propiedades
Número CAS |
849116-26-3 |
|---|---|
Fórmula molecular |
C15H11N3 |
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
2-(1-methylindol-3-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H11N3/c1-18-10-13(12-6-2-3-7-14(12)18)15-11(9-16)5-4-8-17-15/h2-8,10H,1H3 |
Clave InChI |
XDEZLMATSAIMEP-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)C3=C(C=CC=N3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5H-Indeno[1,2-b]quinolin-10(11H)-one](/img/structure/B11876118.png)



![1-Methyl-3-phenyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11876134.png)

![6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11876161.png)

![Dibenzo[b,h][1,6]naphthyridine](/img/structure/B11876170.png)

